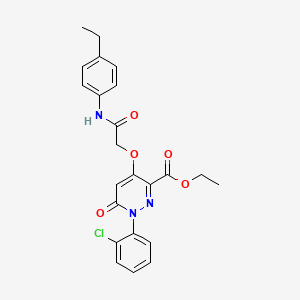

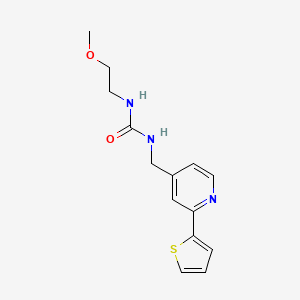

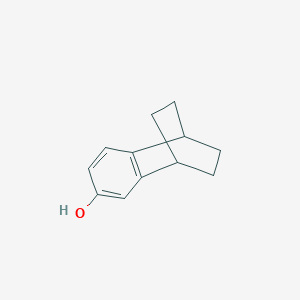

![molecular formula C12H21NO3 B2373415 Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate CAS No. 2445785-31-7](/img/structure/B2373415.png)

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate is a chemical compound with the molecular formula C12H21NO3 . It is used for laboratory research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8-9,14H,4-7H2,1-3H3, (H,13,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.3 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate is used in the synthesis of various compounds with significant applications. For example, it is an intermediate in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, which is important for producing natural products like jaspine B. Jaspine B, isolated from various sponges, exhibits cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

Pharmaceutical Intermediates

It also plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are essential in pharmaceutical research. The crystal structure of this compound validates its application in synthesizing these important analogues (Ober et al., 2004).

Photocatalyzed Synthesis

In another study, this compound is used in a photoredox-catalyzed amination process. This process is key in assembling a range of 3-aminochromones under mild conditions, which is significant in organic chemistry (Wang et al., 2022).

Chemical Transformations and Synthesis

Additionally, it is utilized in various chemical transformations, demonstrating its versatility as a building block in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derived from this compound, have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard et al., 2005).

Organic Process Development

The compound has also been integral in developing efficient, scalable routes for synthesizing enantiomerically pure intermediates, crucial for large-scale pharmaceutical production (Maton et al., 2010).

Safety and Hazards

The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include wearing protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-12(9(8)14)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLDCHVHNKSLRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1O)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

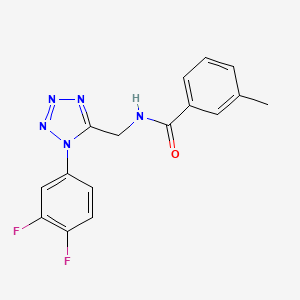

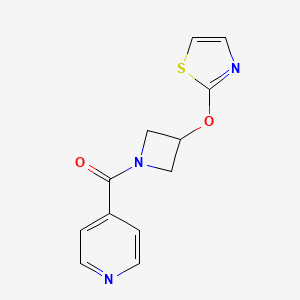

![N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2373336.png)

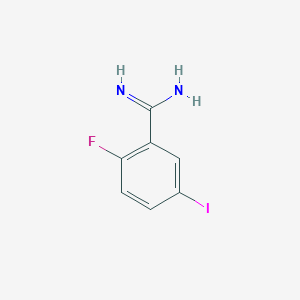

![5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2373338.png)

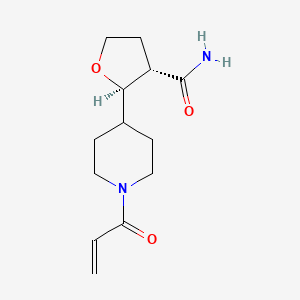

![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)

![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)